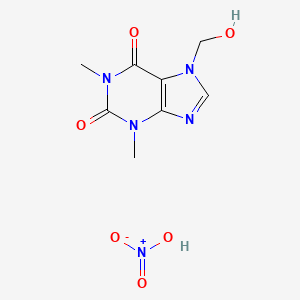
7-Hydroxycaffeine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione, also known as theophylline, is a methylxanthine derivative. It is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Nitric acid, on the other hand, is a highly corrosive and toxic strong acid, commonly used in the production of fertilizers, explosives, and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione typically involves the methylation of xanthine derivatives. One common method is the reaction of theobromine with formaldehyde and a base to introduce the hydroxymethyl group at the 7-position. The reaction conditions often include a basic medium and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione involves large-scale methylation processes using methylating agents such as dimethyl sulfate or methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different methylxanthine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxymethyl group.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Various methylxanthine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of purine chemistry and methylxanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Widely used in the treatment of respiratory diseases due to its bronchodilator effects.
Industry: Utilized in the synthesis of various pharmaceuticals and as a precursor in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and relaxation of smooth muscles in the respiratory tract. The compound also has anti-inflammatory effects and can modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another methylxanthine derivative with similar bronchodilator effects but more pronounced central nervous system stimulation.
Theobromine: Similar structure but with different pharmacological effects, primarily used as a vasodilator and diuretic.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione is unique due to its specific bronchodilator effects and its ability to modulate immune responses. Its selective inhibition of phosphodiesterase enzymes makes it a valuable compound in the treatment of respiratory diseases.
Properties
CAS No. |
63906-68-3 |
|---|---|
Molecular Formula |
C8H11N5O6 |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid |
InChI |
InChI=1S/C8H10N4O3.HNO3/c1-10-6-5(12(4-13)3-9-6)7(14)11(2)8(10)15;2-1(3)4/h3,13H,4H2,1-2H3;(H,2,3,4) |
InChI Key |
ZMANXGDEWNPXFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


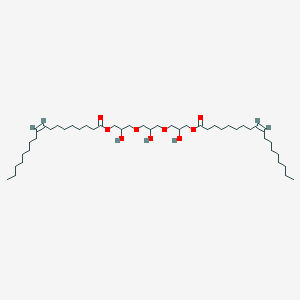
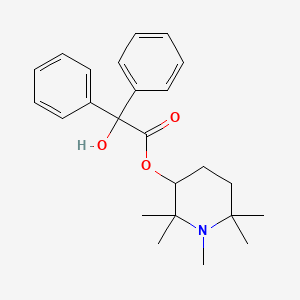
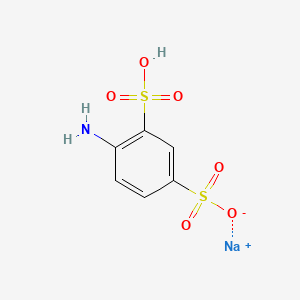
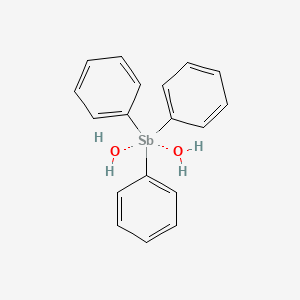
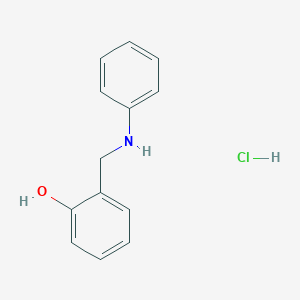
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
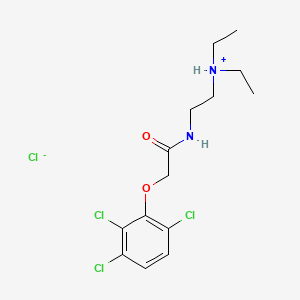
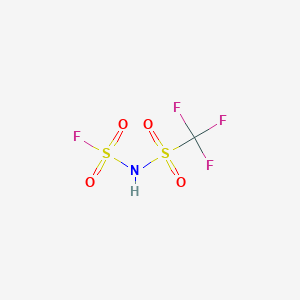
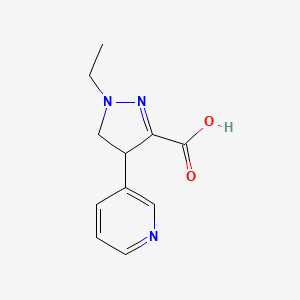

![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)


![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
